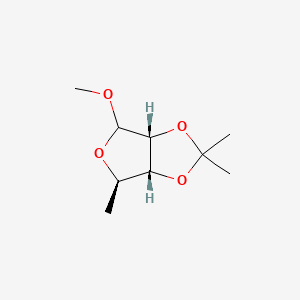

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is a synthetic compound extensively used in biomedical research. It is a derivative of ribose, a naturally occurring sugar, and is characterized by the presence of an isopropylidene group protecting the 2,3-hydroxyl groups and a methyl group at the anomeric position. This compound is primarily utilized in the study of cancer and viral infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of the 2,3-hydroxyl groups with an isopropylidene group using acetone and an acid catalyst. The resulting intermediate, methyl-2,3-O-isopropylidene-D-ribofuranoside, is then subjected to a series of reactions to introduce the methyl group at the anomeric position and remove the 5-hydroxyl group .

Industrial Production Methods: In an industrial setting, the synthesis involves similar steps but is optimized for large-scale production. The use of methanol and acetone for protection, followed by esterification with paratoluensulfonyl chloride and reduction with hydroboron, allows for efficient production of the compound. The reaction intermediates are treated appropriately to avoid the need for purification, making the process cost-effective and suitable for large-scale operations .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions are used to remove protecting groups or introduce hydrogen atoms.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Synthesis of Antiviral Agents

One of the primary applications of methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is as an intermediate in the synthesis of antiviral drugs. Notably, it is a key precursor in the production of Capecitabine , an antitumor medication used primarily for treating breast and colorectal cancers. The compound's structure facilitates the introduction of various functional groups necessary for biological activity.

Synthesis Pathway

The synthesis typically involves several steps:

- Protection of D-Ribose : D-Ribose is first protected using methanol and acetone to yield methyl-2,3-O-isopropylidene-D-ribofuranose.

- Tosylation : The protected sugar is then reacted with p-toluenesulfonyl chloride to form the corresponding tosylate.

- Reduction : Finally, a borohydride reduction yields this compound .

Quaternization Reactions

This compound has been extensively studied for its quaternization reactions. These reactions involve the transformation of hydroxyl groups into ammonium salts, which can enhance solubility and biological activity.

Research indicates that quaternary ammonium compounds derived from this ribofuranoside exhibit antimicrobial properties. For instance, the synthesis of N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-ylammonium salts has been shown to yield compounds with significant antibacterial activity .

Potential Therapeutic Uses

The derivatives of this compound are being explored for their potential therapeutic applications beyond antiviral effects. Studies suggest that these compounds may possess anti-inflammatory and anticancer properties due to their ability to modulate biological pathways.

Case Studies

Several studies have demonstrated the efficacy of these derivatives:

- A study highlighted the synthesis of various N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-ylammonium salts and their evaluation against different bacterial strains .

- Another investigation focused on their interaction with specific enzymes involved in cancer progression, suggesting a possible role in cancer therapy .

Research Findings Summary Table

Mécanisme D'action

The mechanism of action of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of capecitabine, the compound undergoes enzymatic conversion to 5-fluorouracil, which inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division in cancer cells .

Comparaison Avec Des Composés Similaires

Methyl-2,3-O-isopropylidene-D-ribofuranoside: Similar structure but retains the 5-hydroxyl group.

Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: A stereoisomer with different spatial arrangement of atoms.

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose: Another derivative of ribose used in similar applications

Uniqueness: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of antiviral and anticancer agents. Its ability to undergo various chemical reactions and its role in the production of capecitabine highlight its importance in both research and industrial applications .

Activité Biologique

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (MDIR) is a synthetic compound with significant implications in cancer research and drug development. Its structural properties and biological activities make it a subject of interest in various scientific investigations, particularly in the context of antineoplastic agents.

Chemical Structure and Properties

MDIR has the molecular formula C9H16O4 and is characterized by its unique isopropylidene protection of the ribofuranoside structure. This modification enhances its stability and reactivity in biochemical applications. As an impurity of Capecitabine, an established chemotherapeutic agent, MDIR's role in cancer treatment mechanisms is particularly noteworthy.

The biological activity of MDIR can be attributed to several mechanisms:

- Anticancer Activity : MDIR is primarily studied for its potential effects on cancer cell lines, particularly in leukemia and lung cancer. It influences cell proliferation and apoptosis pathways, which are critical in cancer progression.

- Synthesis of Nucleotides : The compound plays a role in the synthesis of nucleotides and RNA, which are essential for various cellular functions and processes.

- Interaction with Enzymes : Research indicates that MDIR may interact with specific enzymes involved in nucleotide metabolism, potentially altering their activity and influencing cancer cell survival.

Case Studies

- Cancer Cell Line Studies : In vitro studies have demonstrated that MDIR exhibits cytotoxic effects on various cancer cell lines, including human acute lymphoblastic leukemia (CEM-13) and lung cancer cells. The compound's IC50 values indicate its potency compared to traditional chemotherapeutics like doxorubicin.

- Mechanistic Insights : Flow cytometry assays have shown that MDIR induces apoptosis in a dose-dependent manner, increasing caspase-3 activity in treated cells. This suggests that MDIR may promote programmed cell death, a desirable effect in oncology therapeutics.

Comparative Analysis

MDIR's biological activity can be compared to related compounds to highlight its unique properties:

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| Methyl 2,3-O-isopropylidene-D-ribofuranoside | Lacks 5-deoxy modification | Lower efficacy in anticancer studies |

| Methyl 5-deoxy-2,3-O-isopropylidene-alpha-D-ribofuranoside | Different stereochemistry | Altered reactivity and biological effects |

| Capecitabine | Prodrug form | Established anticancer agent |

Safety and Toxicology

While MDIR shows promise as an anticancer agent, comprehensive safety evaluations are necessary to establish its therapeutic index. Preliminary studies suggest that the compound has a favorable safety profile; however, further toxicological assessments are warranted.

Propriétés

IUPAC Name |

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.